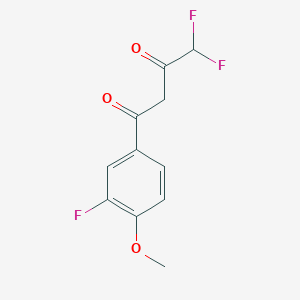
6-fluoro-4-oxo-4H-chromene-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound has the molecular formula C11H7FO4 and a molecular weight of 222.17 g/mol . It is characterized by the presence of a fluorine atom at the 6th position, a carbonyl group at the 4th position, and a carboxylate ester group at the 2nd position of the chromene ring.
Applications De Recherche Scientifique
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate typically involves the reaction of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom at the 6th position can be replaced by other nucleophiles under appropriate conditions.
Reduction: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Various substituted chromene derivatives.
Reduction: 6-fluoro-4-hydroxy-4H-chromene-2-carboxylate.
Ester hydrolysis: 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.
Mécanisme D'action
The mechanism of action of Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant activity: The compound can scavenge free radicals and inhibit oxidative stress by donating electrons or hydrogen atoms.
Antimicrobial activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.
Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine. It exhibits different reactivity and biological activities.
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate: Contains a bromine atom, leading to variations in chemical and physical properties.
Methyl 6-iodo-4-oxo-4H-chromene-2-carboxylate:
The uniqueness of Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate lies in its fluorine atom, which imparts specific properties such as increased lipophilicity, metabolic stability, and bioavailability compared to its halogenated counterparts .
Propriétés
IUPAC Name |
methyl 6-fluoro-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHARNYXQFPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555687 | |
| Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116543-91-0 | |
| Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116543-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6-fluoro-4-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives synthesized in the study?
A1: The research focuses on synthesizing a series of novel (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives []. These derivatives were created through a Cu(I)-catalyzed reaction and demonstrate promising antioxidant and antimicrobial properties []. This is significant because the development of new compounds with these properties is crucial in addressing challenges related to oxidative stress and microbial resistance.
Q2: How potent are the synthesized compounds against bacterial strains compared to standard drugs?
A2: The study reveals that some of the synthesized compounds, specifically C10 and C11, exhibit superior activity against Pseudomonas aeruginosa compared to the standard drug penicillin []. These compounds demonstrate an MIC value of 9.375 µg mL-1, making them approximately 1.33 times more potent than penicillin against this particular bacterial strain []. This finding highlights the potential of these novel compounds as potential leads for developing new antibacterial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


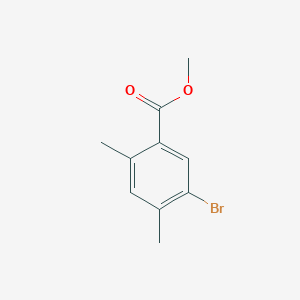
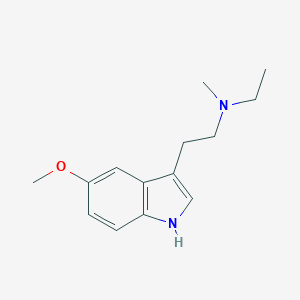


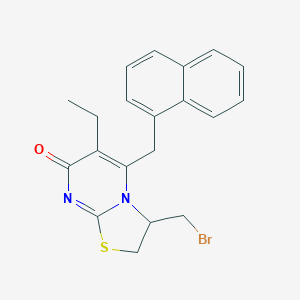
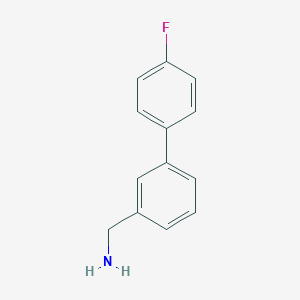


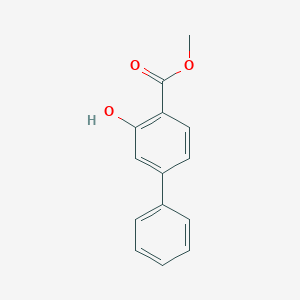
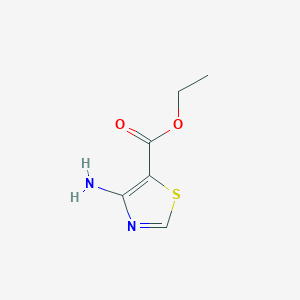
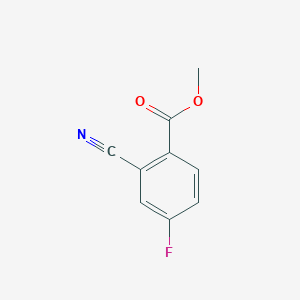

![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)
